Isopropyl dodec-11-enylfluorophosphonate
Overview
Description
Mechanism of Action
Target of Action
Isopropyl dodec-11-enylfluorophosphonate (IDEFP) primarily targets the central cannabinoid receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is involved in mediating the psychoactive effects of cannabis. FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides with a variety of physiological functions including pain relief and inflammation.
Mode of Action
IDEFP acts as an antagonist to the CB1 receptor and an inhibitor to FAAH . It binds to these targets and inhibits their activity, with similar potencies (IC50 = 2 nM) . This means that it prevents the normal signaling through the CB1 receptor and the breakdown of endocannabinoids by FAAH.
Biochemical Pathways
By inhibiting FAAH, IDEFP increases the levels of endocannabinoids, which are natural ligands for the CB1 receptor . This can enhance the signaling through the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory. The exact downstream effects can vary depending on the specific physiological context.
Pharmacokinetics
As an organophosphorus ester, it is likely to be lipophilic and able to cross the blood-brain barrier to reach its central targets .
Result of Action
The inhibition of FAAH and antagonism of the CB1 receptor by IDEFP can lead to changes in the signaling through the endocannabinoid system . This can have a variety of effects at the molecular and cellular level, potentially influencing processes such as pain sensation, mood, and memory.
Biochemical Analysis
Biochemical Properties
Isopropyl dodec-11-enylfluorophosphonate interacts with the central cannabinoid receptor (CB1) and FAAH . The nature of these interactions involves the compound acting as an antagonist to the CB1 receptor and an inhibitor to FAAH .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the CB1 receptor and FAAH . By antagonizing the CB1 receptor and inhibiting FAAH, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the CB1 receptor and FAAH . This leads to the inhibition of these biomolecules, resulting in changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl dodec-11-enylfluorophosphonate involves the reaction of 11-dodecenyl alcohol with phosphorus trichloride and isopropyl alcohol in the presence of a fluorinating agent . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Isopropyl dodec-11-enylfluorophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Isopropyl dodec-11-enylfluorophosphonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Isopropyl dodecylfluorophosphonate: Similar in structure but lacks the double bond in the alkyl chain.
Isopropyl dodecanesulfonyl fluoride: Another organophosphorus compound with similar inhibitory effects on cannabinoid receptors.
Uniqueness: Isopropyl dodec-11-enylfluorophosphonate is unique due to its dual inhibition of CB1 and FAAH, which is not commonly observed in other similar compounds. This dual action makes it a valuable tool in research focused on the endocannabinoid system and its associated physiological processes .
Properties
IUPAC Name |
12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAHLUSUUTRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCCCCCCCCC=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?
A: this compound acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that this compound likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.
Q2: The research mentions this compound as a potential tool for studying cannabinoid receptors. Could you elaborate on this?
A: Research suggests that this compound can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing this compound with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.
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